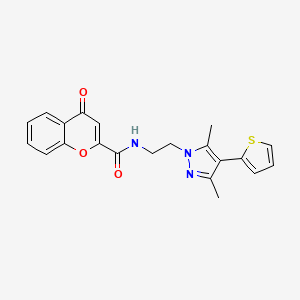![molecular formula C12H10F3N3O2S B2836444 N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 941943-94-8](/img/structure/B2836444.png)
N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(trifluoromethyl)benzamide is a compound that belongs to the class of oxadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(trifluoromethyl)benzamide typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. One common method is the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions . This method ensures the formation of the oxadiazole ring, which is a crucial structural component of the compound.
Industrial Production Methods
Industrial production of oxadiazole derivatives, including this compound, often employs advanced techniques such as microwave-assisted synthesis, solid-phase synthesis, and solvent-free methods . These methods offer advantages such as higher yields, shorter reaction times, and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . Additionally, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungal cells .
Vergleich Mit ähnlichen Verbindungen
N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(trifluoromethyl)benzamide can be compared with other oxadiazole derivatives, such as:
5-substituted-1,3,4-oxadiazole-2-thiol: Known for its anticancer and antimicrobial activities.
3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones: Exhibits antifungal activity and is used in agrochemical research.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c1-21-11-18-17-9(20-11)6-16-10(19)7-3-2-4-8(5-7)12(13,14)15/h2-5H,6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKPGKRXMPEZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
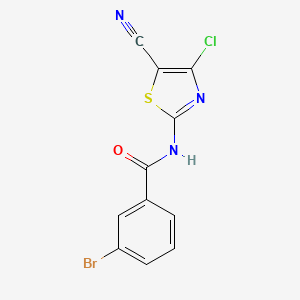
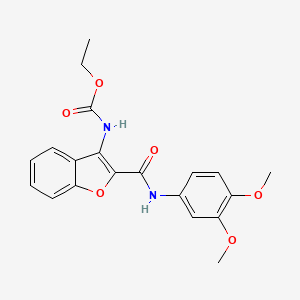
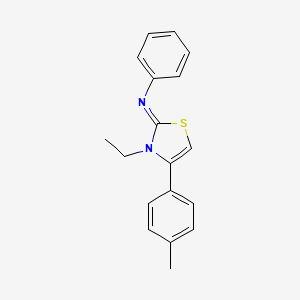
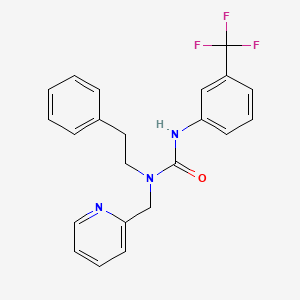
![N-(5-chloro-2-methoxyphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2836372.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
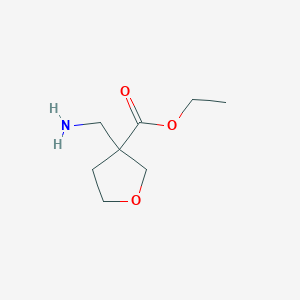
![N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2836378.png)
![3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline](/img/structure/B2836379.png)
![4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2836380.png)
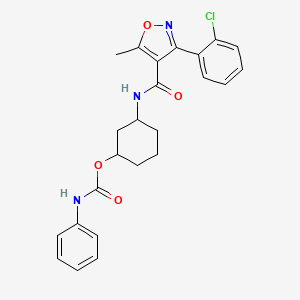
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2836383.png)
